molecular formula C15H10BrNO B1510037 7-Bromo-5-phenylquinolin-8-ol CAS No. 648896-53-1

7-Bromo-5-phenylquinolin-8-ol

Cat. No.: B1510037
CAS No.: 648896-53-1
M. Wt: 300.15 g/mol
InChI Key: RBWNRPPLBHOAJA-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of biologically active molecules. nih.govtulane.edu Its rigid structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry. nih.govorientjchem.org This framework is found in numerous natural products and has been extensively utilized in the design and synthesis of new therapeutic agents. nih.gov The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govtulane.eduorientjchem.orgresearchgate.net The ability to modify the quinoline core has enabled chemists to fine-tune the biological activity, solubility, and pharmacokinetic profiles of these compounds. orientjchem.org

Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Modern Chemical Research

Within the broad family of quinolines, 8-hydroxyquinoline (also known as oxine) and its derivatives represent a particularly significant subclass. scispace.comrroij.com The defining feature of these compounds is the hydroxyl group at the 8-position, which, in close proximity to the nitrogen atom in the pyridine ring, imparts potent metal-chelating properties. nih.govtandfonline.com This ability to bind with various metal ions is central to many of their biological and analytical applications. scispace.comtandfonline.com

8-Hydroxyquinoline derivatives are extensively investigated for a wide range of applications. In medicinal chemistry, they have shown promise as neuroprotective agents, anticancer therapeutics, and antimicrobial compounds. scispace.comrroij.comnih.gov Their mechanism of action is often linked to their ability to interact with metalloproteins or disrupt metal homeostasis in pathological conditions. tandfonline.com Beyond their biological roles, these compounds are also valuable in analytical chemistry as fluorescent chemosensors for the detection of metal ions and as reagents in separation and gravimetric analysis. scispace.comrroij.com The 5,7-disubstituted 8-hydroxyquinolines are a notable area of research, with various halogenated and other derivatives being synthesized and evaluated for their biological potential. scispace.com

Research Landscape and Potential of 7-Bromo-5-phenylquinolin-8-ol and its Analogs

Among the vast number of substituted 8-hydroxyquinolines, this compound stands out as a molecule of interest in contemporary chemical research. The synthesis of related compounds, such as 5-phenylquinolin-8-ol (B15067740), has been documented in the literature. researchgate.net The introduction of a bromine atom at the 7-position and a phenyl group at the 5-position on the 8-hydroxyquinoline core creates a unique combination of steric and electronic features that can influence its chemical reactivity and biological activity.

Research into analogs provides valuable insights. For instance, the synthesis and biological evaluation of various substituted quinolines have been reported, with some showing interesting antiparasitic activities. nih.gov The study of compounds like 7-bromo-5-nitroquinolin-8-ol (B11853910) and combinations including 7-bromo-5-methylquinolin-8-ol further highlights the exploration of the 7-bromo-8-hydroxyquinoline scaffold. nih.govchemsrc.com The synthesis of derivatives such as 5-amino-7-bromoquinolin-8-yl sulfonates and their evaluation for antibacterial activity also contribute to the understanding of this chemical space. mdpi.com

The Betti reaction has been employed for the efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases, demonstrating the utility of this scaffold in developing enzyme inhibitors. rsc.org Furthermore, studies on the bromination of 8-hydroxyquinoline have shown that the reaction can yield 7-bromo-8-hydroxyquinoline, providing a synthetic route to this key intermediate. researchgate.net The exploration of such analogs and synthetic methodologies paves the way for a deeper understanding of the potential of this compound in various research domains.

Below is a table summarizing key research areas for related 8-hydroxyquinoline derivatives:

Derivative TypeResearch Focus
Halogenated 8-HydroxyquinolinesAntimicrobial and Antifungal Activity
Phenyl-Substituted 8-HydroxyquinolinesSynthesis and Structural Characterization
7-Bromo-8-Hydroxyquinoline AnalogsEnzyme Inhibition, Antiparasitic Activity
5,7-Disubstituted 8-HydroxyquinolinesMetal Chelation, Anticancer Properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-phenylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-9-12(10-5-2-1-3-6-10)11-7-4-8-17-14(11)15(13)18/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNRPPLBHOAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728404
Record name 7-Bromo-5-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648896-53-1
Record name 7-Bromo-5-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Metal Ion Interactions of 7 Bromo 5 Phenylquinolin 8 Ol

Ligand Design Principles and Chelation Properties

The fundamental design of 7-Bromo-5-phenylquinolin-8-ol as a ligand is based on the 8-hydroxyquinoline (B1678124) (8-HQ) framework. The 8-HQ molecule is a monoprotic, bidentate chelating agent featuring two donor atoms: the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the hydroxyl group at the 8-position. scirp.orgnih.gov This arrangement allows the ligand to form a highly stable five-membered chelate ring upon coordination with a metal ion. nih.gov This chelating ability is a defining characteristic of 8-HQ and its derivatives. scirp.org

The deprotonation of the phenolic hydroxyl group is a prerequisite for chelation, forming a quinolinolate anion that binds to the metal center. The resulting metal complexes are often neutral and lipophilic, particularly when the charge of a divalent metal ion (M²⁺) is balanced by two singly-charged quinolinolate ligands. The stability of these complexes stems from the formation of the robust five-membered ring and the electronic interactions between the metal and the aromatic system.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

While specific research detailing the synthesis of metal complexes with this compound is limited, the general procedures for forming complexes with 8-HQ derivatives are well-established. Typically, the synthesis involves reacting a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. The resulting complexes can then be isolated as precipitates and purified by recrystallization.

The coordination chemistry of 8-hydroxyquinoline derivatives with various transition metals has been extensively studied.

Palladium(II) Complexes: Palladium(II) complexes with halogenated derivatives of 8-hydroxyquinoline have been prepared. For instance, compounds like 5-nitro-7-bromo-8-hydroxyquinoline and 5-chloro-7-bromo-8-hydroxyquinoline react with a palladium source in dimethyl sulfoxide (B87167) (DMSO) to form square planar complexes such as [PdCl(DMSO)(XQ)] and [Pd(XQ)₂] (where XQ is the deprotonated quinoline (B57606) ligand). researchgate.net This indicates a strong likelihood for this compound to form similar stable complexes with Pd(II).

Copper(II) Complexes: Copper(II) readily forms complexes with 8-HQ derivatives. A notable example is the complex formed with 7-bromo-8-hydroxyquinoline (HBrQ), which results in the molecular complex [Cu(BrQ)₂]. mdpi.com In this complex, the copper atom is coordinated in a square planar geometry by the nitrogen and oxygen atoms of two bidentate ligands. mdpi.com The synthesis involves the direct reaction of the ligand with a Cu(II) salt, such as CuCl₂. mdpi.com

Indium(III) Complexes: Although a post-transition metal, studies on indium complexes provide insight into the behavior of the 5-phenyl-8-quinolinolate ligand. The reaction of 5-phenylquinolin-8-ol (B15067740) with trimethylindium (B1585567) yields a dimeric complex, [5-phenyl-8-quinolinolate In(III)–Me₂]₂, demonstrating the successful coordination of the phenyl-substituted ligand. mdpi.com

No specific studies on the synthesis of Tin(IV) complexes with this compound were identified in the reviewed literature.

The characterization of metal complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm coordination, typically showing a shift in the C-O stretching frequency upon binding to the metal. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing diamagnetic complexes in solution. For example, the ¹H NMR spectrum of the dimeric indium complex of 5-phenylquinolin-8-ol shows distinct signals for the aromatic protons and a characteristic upfield signal for the indium-methyl groups. mdpi.com UV-Visible spectroscopy is employed to study the electronic transitions within the complexes and can be used to monitor their stability in solution. mdpi.com

Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For instance, the X-ray structural analysis of [Cu(BrQ)₂] (where HBrQ is 7-bromo-8-hydroxyquinoline) confirmed its molecular structure and the square planar coordination environment of the copper(II) center, with the two bidentate ligands arranged in a trans configuration. mdpi.com Such analyses provide precise bond lengths, bond angles, and information on intermolecular interactions like π-π stacking, which can be influenced by the phenyl substituent.

ComplexMetal IonCoordination GeometryKey Characterization DataReference
[Cu(BrQ)₂]Cu(II)Square PlanarX-ray structure confirms trans-bidentate chelation via O and N atoms. mdpi.com
[5-phenyl-8-quinolinolate In(III)–Me₂]₂In(III)(distorted) Trigonal BipyramidalCharacterized by ¹H and ¹³C NMR spectroscopy. mdpi.com
[PdCl(DMSO)(HNBrQ)]Pd(II)Square PlanarFormed in DMSO solution from a precursor salt. (HNBrQ = 5-nitro-7-bromo-8-hydroxyquinoline) researchgate.net

Influence of Bromine and Phenyl Substituents on Metal Binding Affinity and Selectivity

The substituents on the 8-hydroxyquinoline ring play a critical role in fine-tuning the ligand's coordination properties.

Influence of the 7-Bromo Substituent: The bromine atom at the 7-position acts as an electron-withdrawing group through induction. This electronic effect increases the acidity (lowers the pKa) of the phenolic hydroxyl group, making it easier to deprotonate. This can facilitate complex formation under milder conditions. Furthermore, the electronic properties of the ligand are altered, which in turn affects the energy levels of the molecular orbitals in the resulting metal complex. Halogen substitution is also known to increase the lipophilicity of the molecule, which can impact the solubility of the complexes and their ability to cross biological membranes. nih.gov

Influence of the 5-Phenyl Substituent: The phenyl group at the 5-position introduces significant steric bulk near the coordination site. This steric hindrance can influence the number of ligands that can fit around a metal center and may affect the preferred coordination geometry. For example, it could favor the formation of complexes with a lower coordination number or create specific pockets that lead to selectivity for certain metal ions over others based on their ionic radii and preferred geometry. Additionally, the aromatic π-system of the phenyl group can engage in π-π stacking interactions, which can help stabilize the crystal lattice of the solid-state complex. acs.org The synthesis of related 5-aryl-8-HQ derivatives often proceeds via Suzuki cross-coupling reactions, starting from a 5-bromo-8-HQ precursor. mdpi.com

Biological and Catalytic Implications of Metal Chelation

The biological activity of 8-hydroxyquinoline derivatives is often directly linked to their ability to chelate metal ions. scirp.org Many of these compounds are believed to exert their therapeutic effects, such as anticancer or antimicrobial actions, not as free ligands but as metal complexes formed either prior to administration or in situ.

The formation of a metal complex can enhance biological activity through several mechanisms. The chelation neutralizes the charge of the metal ion and encases it in a lipophilic organic scaffold, which can dramatically increase the permeability of the ion across cell membranes. Once inside the cell, the complex can disrupt the delicate balance of essential metal ions (metal homeostasis) or participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and inducing cellular damage and apoptosis in cancer cells or pathogens. mdpi.comresearchgate.net

For example, the copper complex of 7-bromo-8-hydroxyquinoline, [Cu(BrQ)₂], was tested for its cytotoxic activity against several cancer cell lines. mdpi.com While this specific complex showed low activity compared to the cisplatin (B142131) standard, its ligand (HBrQ) demonstrated comparable or even higher activity, suggesting that the ability to chelate available biological metal ions is a key part of its mechanism of action. mdpi.com The presence of the bromo and phenyl groups in this compound would be expected to modulate these effects by altering the stability, lipophilicity, and redox potential of its metal complexes, thereby fine-tuning its potential as a therapeutic agent. nih.gov

Biological and Pharmacological Research Applications of 7 Bromo 5 Phenylquinolin 8 Ol and Its Derivatives

Investigation of Anticancer Activities

The anticancer potential of 7-Bromo-5-phenylquinolin-8-ol and its derivatives is a subject of ongoing research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells, revealing mechanisms that target fundamental processes of cancer progression.

A primary method for assessing the anticancer potential of a compound is to evaluate its cytotoxicity—its ability to kill cancer cells—against a panel of diverse human cancer cell lines. Bromo-substituted quinoline (B57606) derivatives have shown significant antiproliferative activity in numerous studies.

For instance, 6-Bromo-5-nitroquinoline demonstrated notable antiproliferative effects when compared against the reference drug 5-fluorouracil. nih.gov In one study, a variety of substituted quinoline derivatives were tested against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov Similarly, novel highly brominated quinoline derivatives, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cells. nih.gov Another study highlighted the potent anticancer activity of 5,7-dibromo-8-hydroxyquinoline against Hep3B, HeLa, A549, HT29, and MCF7 cancer cell lines. researchgate.net The cytotoxic activities of these and other related compounds are often quantified by their IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

CompoundCancer Cell LineActivity (IC50)Reference
6-Bromo-5-nitroquinolineC6 (Rat Glioblastoma), HeLa (Human Cervical Cancer), HT29 (Human Adenocarcinoma)Showed high antiproliferative activity nih.gov
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 μg/mL nih.gov
6-bromo quinazoline (B50416) derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32 µM nih.govnih.gov
6-bromo quinazoline derivative (8a)SW480 (Colon Cancer)17.85 ± 0.92 µM nih.govnih.gov
2-aryl-3-bromoquinolin-4(1H)-onesT24 (Human Bladder Carcinoma)Demonstrated antitumour activity researchgate.net

Understanding the specific mechanisms by which these compounds kill cancer cells is crucial for their development as therapeutic agents. Research indicates that bromo-quinoline derivatives employ a multi-faceted approach to combat cancer, targeting several key cellular processes.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to reactivate this process. Studies have shown that quinoline derivatives are effective inducers of apoptosis. For example, the anticancer activity of 6-Bromo-5-nitroquinoline is attributed to its ability to trigger apoptotic cell death. nih.gov The induction of apoptosis by certain novel quinoline derivatives was confirmed through DNA laddering, a hallmark of this process. nih.gov

In addition to apoptosis, these compounds can interfere with the cell cycle, the series of events that lead to cell division. By arresting the cell cycle at specific phases, these agents can prevent cancer cells from replicating. One study found that a novel quinoline derivative induced cell cycle arrest in the G2/M phase in breast cancer cells. rsc.org Other research has demonstrated that different quinoline-based compounds can cause cell cycle arrest in the S phase or G2/M phase, often leading to apoptosis. nih.govnih.gov This disruption of the cell cycle is a critical component of their antitumor activity. researchgate.net

Cancer cells rely on aberrant signaling pathways to grow, survive, and spread. Targeting these pathways is a cornerstone of modern cancer therapy. The quinoline scaffold has proven to be an effective framework for designing inhibitors of critical cancer-related kinases.

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor development, invasion, and metastasis when their signaling is altered. nih.gov Consequently, c-Met is a highly attractive target for cancer treatment. nih.govnih.gov A number of quinoline-based small molecules have been developed as potent c-Met kinase inhibitors. nih.govresearchgate.net These inhibitors typically bind to the ATP-binding site in the kinase domain of the c-Met receptor, blocking its activity and downstream signaling. nih.gov

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, survival, and metabolism. nih.gov Its deregulation is a common event in many human cancers, making it a prime target for therapeutic intervention. nih.gov While direct studies on this compound are limited, the broader class of quinoline and quinazoline derivatives has been investigated for the ability to inhibit this pathway. For instance, a synthesized dimorpholinoquinazoline compound was shown to inhibit the phosphorylation of Akt and mTOR, key components of the pathway, leading to cell death. nih.gov Flavonoids, another class of heterocyclic compounds, are also known to inhibit the PI3K/Akt/mTOR pathway, suggesting that targeting this cascade is a viable strategy for related molecular scaffolds. mdpi.com

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a small size and to metastasize. researchgate.net Inhibiting this process can effectively starve tumors and prevent their spread. Quinoline derivatives have demonstrated significant anti-angiogenic properties. This is often achieved by inhibiting key regulators of angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). nih.gov For example, the quinoline-3-carboxamide (B1254982) known as linomide has been shown to possess dose-dependent anti-angiogenic activity, leading to a decrease in tumor blood flow. nih.gov

Furthermore, linomide was found to inhibit endothelial cell chemotactic migration and invasion, which are critical steps in the angiogenic process. nih.gov In a separate study, a nitrated bromoquinoline derivative was shown to effectively inhibit the migration of HT29 colon cancer cells in a wound healing assay, indicating its anti-invasive potential. nih.gov

Direct interaction with DNA is a well-established mechanism for many anticancer drugs. Quinoline derivatives can interfere with DNA function through several mechanisms. nih.gov One primary mode of action is DNA intercalation, where the flat, aromatic quinoline ring system inserts itself between the base pairs of the DNA double helix. mdpi.com This process can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death.

Recent studies have shown that certain quinoline-based compounds can intercalate into the minor groove of DNA, causing a conformational change that inhibits DNA methyltransferases—enzymes crucial for epigenetic regulation. nih.govbiorxiv.org This inhibition can lead to a DNA damage response and activation of tumor suppressor pathways, such as p53. biorxiv.org Additionally, quinoline derivatives have been developed as inhibitors of topoisomerases, enzymes that manage the topological state of DNA during replication. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and cell death. nih.gov

Selective Toxicity Towards Cancer Cells vs. Normal Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, normal cells. Research into quinoline derivatives has shown encouraging results in this regard. For instance, certain 6-bromo quinazoline derivatives have demonstrated a significant cytotoxic effect on cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer), while exhibiting less toxicity towards normal MRC-5 cell lines. nih.govnih.gov One particular derivative, with an aliphatic linker to a thiol group, was identified as a potent agent against MCF-7 and SW480 cells, with an IC50 value on the normal cell line that was considerably higher, indicating a degree of selectivity. nih.govnih.gov

Similarly, studies on other classes of compounds, such as prenylated flavonoids, have highlighted the potential for selective antiproliferative action. mdpi.com These findings underscore the importance of the chemical structure in determining the selective toxicity of a compound. The introduction of different functional groups to the quinoline scaffold can significantly influence its interaction with cellular targets, leading to differential effects on cancerous and non-cancerous cells. mdpi.com For example, the copper complex of clioquinol (B1669181), a derivative of 8-hydroxyquinoline (B1678124), has shown cytotoxic effects in tumor cells at concentrations that are less harmful to normal human endothelial cells, suggesting a potential therapeutic window. acs.org Further research into the structure-activity relationships of these compounds is crucial for optimizing their selectivity and therapeutic potential. nih.gov

Table 1: Comparative Cytotoxicity of a 6-Bromo Quinazoline Derivative

Cell Line Type IC50 (µM)
MCF-7 Breast Cancer 15.85 ± 3.32
SW480 Colon Cancer 17.85 ± 0.92
MRC-5 Normal Lung Fibroblast 84.20 ± 1.72

Data sourced from studies on 6-bromo quinazoline derivatives, demonstrating selective cytotoxicity. nih.govnih.gov

Assessment of Antimicrobial Properties

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against a wide range of pathogens, including bacteria, fungi, and parasites.

Derivatives of 8-hydroxyquinoline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The substitution pattern on the quinoline ring plays a significant role in determining the spectrum and potency of antibacterial action. For instance, the introduction of electron-donating substituents on a benzene (B151609) ring grafted to the 8-hydroxyquinoline core has been found to enhance activity against both types of bacteria compared to those with electron-withdrawing groups. nih.gov

Studies have shown that certain 7-substituted quinolin-8-ol derivatives exhibit antibacterial activity comparable or even superior to the standard antibiotic nitroxoline. consensus.appresearchgate.net The mechanism of action is often linked to the chelation of metal ions essential for bacterial enzyme function. scispace.com For example, 7-Morpholinomethyl-8-hydroxyquinoline's potency is correlated with its ability to chelate iron. scispace.com

Table 2: Antibacterial Activity of Substituted 8-Hydroxyquinoline Derivatives

Bacterial Strain Gram Type Inhibition Zone (mm) - Compound 5 (chloro-substituted) Inhibition Zone (mm) - Penicillin G (Standard)
E. coli (ATCC35218) Negative 25 24
S. aureus (ATCC29213) Positive 28 27
V. parahaemolyticus (ATCC17802) Negative 24 23
P. aeruginosa (ATCC27853) Negative 22 21

Data from a study on new heterocyclic derivatives of 8-hydroxyquinoline, showing significant antibacterial activity. nih.gov

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) being cornerstone therapies. mdpi.comnih.gov Research continues to explore new quinoline-based compounds with improved efficacy against drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.govbenthamdirect.com Modifications to the quinoline structure, such as the creation of metal-chloroquine complexes and hybrid molecules, have yielded promising results. nih.govbenthamdirect.com

In the realm of mycology, 8-hydroxyquinoline derivatives have shown a broad spectrum of antifungal activity. semanticscholar.orgrsc.org Compounds like clioquinol and its analogs have been effective against various Candida species and dermatophytes. semanticscholar.orgacs.orgnih.gov The antifungal action of these derivatives can be either fungistatic or fungicidal, depending on the specific compound, concentration, and fungal species. semanticscholar.org The presence of a free hydroxyl group at the 8-position is considered important for the antifungal activity of this class of compounds. rsc.org

A primary mechanism behind the antimicrobial effects of 8-hydroxyquinoline derivatives is their ability to chelate metal ions. scispace.commdpi.com These compounds can disrupt intracellular metal homeostasis in pathogens, which is crucial for the function of many essential enzymes. mdpi.com By binding to metal ions like iron, zinc, and copper, these derivatives can inhibit key metabolic pathways and ultimately lead to microbial cell death.

For example, the iron complex of 8-hydroxyquinoline, Fe(8-hq)3, has been shown to transport iron into bacterial cells, leading to a dual antimicrobial action that combines the bactericidal activity of iron with the metal-chelating effect of the 8-hydroxyquinoline ligand. mdpi.com In the context of antifungal activity, some 8-hydroxyquinoline derivatives are believed to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov

Exploration of Neuroprotective Potential

Intriguingly, derivatives of 8-hydroxyquinoline have emerged as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. researchgate.netelsevierpure.com Their neuroprotective effects are often attributed to their ability to chelate metal ions, which are implicated in the pathological processes of these diseases, including the aggregation of amyloid-beta peptides and oxidative stress. elsevierpure.comnih.gov

Compounds based on the 8-hydroxyquinoline scaffold have been designed as multitarget-directed ligands, aiming to simultaneously address several factors involved in neurodegeneration. researchgate.net For instance, certain derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta, chelate biometals like copper and zinc, and exhibit antioxidant properties. nih.gov Clioquinol, a well-known 8-hydroxyquinoline derivative, has shown neuroprotective effects in various experimental models, and it is capable of crossing the blood-brain barrier. nih.gov These compounds may also exert their protective effects by modulating cellular signaling pathways involved in neuronal survival. nih.gov

Evaluation of Antiviral Activities

The therapeutic potential of quinoline derivatives extends to the field of virology. Various 8-hydroxyquinoline derivatives have been investigated for their antiviral properties against a range of viruses. researchgate.netnih.gov The mechanism of antiviral action can vary depending on the specific derivative and the virus.

Recent studies have explored the antiviral activity of hydroxyquinoline-pyrazole derivatives against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds have shown the ability to attenuate viral propagation through multiple modes of action. nih.gov The antiviral activity of these compounds is often influenced by their lipophilicity and the electronic properties of their substituents. nih.gov For example, in one study, the antiviral activity of certain 8-hydroxyquinoline derivatives was found to increase with greater lipophilicity and the presence of electron-withdrawing groups on the anilide ring. nih.gov The broad spectrum of biological activities associated with the 8-hydroxyquinoline nucleus makes it a valuable scaffold for the development of novel antiviral agents. researchgate.net

Activity Against Specific Viral Strains (e.g., H5N1 Avian Influenza, Dengue Virus)

While direct studies on the antiviral activity of this compound against H5N1 Avian Influenza and Dengue Virus are not extensively documented in publicly available research, the broader class of quinoline and isoquinolone derivatives has demonstrated potential in combating these viral threats.

Research into isoquinolone derivatives has identified compounds with activity against influenza A and B viruses. For instance, certain 3-phenylisoquinolone derivatives have shown inhibitory effects on the replication of various influenza viral strains. nih.gov One study identified a hit compound from a chemical library with 50% effective concentrations (EC₅₀s) ranging from 0.2 to 0.6 µM against both influenza A and B viruses. nih.gov Further modifications to the basic 3-phenylisoquinolone skeleton revealed that substitutions at the ortho position of the phenyl ring with a hydroxyl or hydroxymethyl group resulted in compounds that inhibited the replication of PR8, HK, and Lee influenza viral strains with reduced cytotoxicity compared to the initial hit compound. nih.gov

In the context of Dengue Virus (DENV), several natural compounds and their analogs, including those with quinoline-like structures, have been investigated for their antiviral properties. nih.gov Phenolic compounds, in particular, have been a focus of this research due to their diverse biological activities. mdpi.com Studies have shown that certain 2-aroyl-3-arylquinoline derivatives can significantly inhibit DENV2 RNA expression. cabidigitallibrary.org Specifically, compounds 13a (2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline) and 17 (2-(4-hydroxybenzoyl)-3-(4-hydroxyphenyl)quinoline) demonstrated a dose-dependent inhibition of DENV2 replication, affecting both viral protein and mRNA levels without significant cytotoxicity at concentrations up to 100 µM. cabidigitallibrary.org Another study on 4-anilinoquinolines identified a lead compound with a 6-bromoquinoline (B19933) moiety that showed a four-fold increase in potency against DENV, with an EC₅₀ of 0.63 µM. mdpi.com

The following table summarizes the antiviral activity of selected quinoline and isoquinolone derivatives against these viral strains.

Compound/Derivative ClassVirus Strain(s)Activity (IC₅₀/EC₅₀)Reference
3-Phenylisoquinolone DerivativeInfluenza A (PR8, HK), Influenza B (Lee)0.2 - 0.6 µM (Initial Hit) nih.gov
2-Aroyl-3-arylquinolinesDengue Virus 2 (DENV2)Potency comparable to ribavirin cabidigitallibrary.org
4-Anilinoquinoline with 6-bromo substitutionDengue Virus (DENV)0.63 µM mdpi.com
Chlorogenin 3-O-β-chacotrioside derivativesH5N1 Avian Influenza12.45 - 16.83 µM nih.gov

These findings underscore the potential of the quinoline scaffold as a basis for the development of novel antiviral agents against H5N1 and Dengue virus. Further investigation into the specific activity of this compound is warranted to determine its direct contribution to this field.

Inhibition of Viral Replication Enzymes (e.g., HIV-1 Integrase)

The 8-hydroxyquinoline scaffold is a recognized pharmacophore in the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication. nih.govresearchgate.net While direct studies on this compound are limited, research on related 8-hydroxyquinoline derivatives provides significant insights into their potential as HIV-1 integrase inhibitors. These compounds often act as allosteric inhibitors by targeting the interaction between integrase and the host protein LEDGF/p75. nih.gov

A fragment-based discovery approach has led to the development of modified 8-hydroxyquinoline fragments with micromolar IC₅₀ values for the inhibition of the integrase-LEDGF/p75 interaction. nih.gov For instance, 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol inhibited this interaction with IC₅₀ values of 3.6 ± 0.5 µM and 4.3 ± 0.2 µM, respectively. nih.gov Further derivatization at the C5 position of the 8-hydroxyquinoline core yielded potent inhibitors with low cytotoxicity. nih.gov Two such compounds, 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol, were found to inhibit viral replication in MT-4 cells with low micromolar EC₅₀ values. nih.gov

Another class of related compounds, styrylquinoline derivatives, has also been shown to efficiently inhibit the 3'-processing activity of HIV-1 integrase with IC₅₀ values ranging from 0.5 to 5 µM. rsc.org These compounds appear to act competitively, preventing the recognition and binding of viral DNA to the integrase enzyme. rsc.org Furthermore, N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives have been designed and synthesized, with some showing significant inhibitory activity against HIV-1 integrase. mdpi.com The presence of a free para-hydroxy group on the styryl moiety was found to be important for this activity. mdpi.com

The inhibitory activities of several 8-hydroxyquinoline derivatives against HIV-1 integrase are presented in the table below.

CompoundTargetInhibition (IC₅₀)Antiviral Activity (EC₅₀)Reference
5-Chloroquinolin-8-olIN-LEDGF/p75 Interaction3.6 ± 0.5 µMNot Reported nih.gov
5,7-Dichloroquinolin-8-olIN-LEDGF/p75 Interaction4.3 ± 0.2 µMNot Reported nih.gov
5-((p-tolylamino)methyl)quinolin-8-olIN-LEDGF/p75 InteractionNot ReportedLow micromolar nih.gov
5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-olIN-LEDGF/p75 InteractionNot ReportedLow micromolar nih.gov
Styrylquinoline DerivativesHIV-1 Integrase (3'-processing)0.5 - 5 µMNot Reported rsc.org
RaltegravirHIV-1 Integrase (Strand Transfer)0.085 µMNot Reported nih.gov
L-870,810HIV-1 Integrase (Strand Transfer)8 nM15 nM (EC₉₅) nih.gov

These findings highlight the 8-hydroxyquinoline core, present in this compound, as a promising scaffold for the design of novel HIV-1 integrase inhibitors.

Enzyme Inhibitory Profiles

Inhibition of Histone Demethylases (e.g., JmjC)

The 8-hydroxyquinoline moiety is a known metal-chelating pharmacophore, which has led to its investigation as an inhibitor of metalloenzymes, including the Jumonji C (JmjC) domain-containing histone demethylases. nih.govresearchgate.net These enzymes play a critical role in epigenetic regulation and are considered potential therapeutic targets.

Quantitative high-throughput screening has identified 8-hydroxyquinolines as cell-active histone demethylase inhibitors. researchgate.netnih.gov Follow-up studies have shown that these compounds can bind to the active site Fe(II) and modulate demethylation at the H3K9 locus in cell-based assays. researchgate.netnih.gov For example, 5-carboxy-8-hydroxyquinoline was shown to have a cellular IC₅₀ value of 86.5 µM for the inhibition of JMJD2A, a member of the JmjC histone demethylase family. nih.gov

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-known 8-hydroxyquinoline derivative, has been shown to inhibit several JmjC-domain containing histone lysine (B10760008) demethylases (JmjC-KDMs), including KDM4A/C, KDM5A/B, and KDM6B. nih.govelsevierpure.com This inhibition affects the methylation marks on H3K4, H3K9, and H3K27. nih.gov The structural similarity between the JmjC domain of these demethylases and other iron-dependent dioxygenases underlies the inhibitory activity of clioquinol. nih.gov

CompoundTarget EnzymeActivity (IC₅₀)Reference
5-Carboxy-8-hydroxyquinolineJMJD2A86.5 µM (cellular) nih.gov
ClioquinolKDM4A/C, KDM5A/B, KDM6BNot specified nih.govelsevierpure.com

Cholinesterase (AChE and BuChE) Inhibition

The quinoline scaffold is a key feature in several compounds designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of cholinergic neurotransmission and are targets for the symptomatic treatment of Alzheimer's disease.

A variety of quinoline derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. For instance, a series of quinoline-polyamine conjugates demonstrated potent inhibition of both AChE and BuChE, with some compounds exhibiting IC₅₀ values in the micromolar range. nih.gov In this series, compound 8n was the most potent AChE inhibitor with an IC₅₀ of 8.78 µM, while compound 8i was the most effective BuChE inhibitor with an IC₅₀ of 1.60 µM. nih.gov

Another study focused on novel morpholine-bearing quinoline derivatives. mdpi.com Compound 11g from this series showed the most potent dual inhibition of AChE and BuChE with IC₅₀ values of 1.94 ± 0.13 µM and 28.37 ± 1.85 µM, respectively. mdpi.com The structure-activity relationship analysis indicated that the length of the methylene (B1212753) side chain and the substituents on the 4-N-phenyl ring significantly influence the inhibitory potency. mdpi.com

Furthermore, novel 8-hydroxyquinoline derivatives have been developed as multitarget compounds for Alzheimer's disease, incorporating cholinesterase inhibition as one of their mechanisms of action. nih.gov A series of hybrid compounds combining the structural features of donepezil (B133215) and clioquinol were found to selectively target human butyrylcholinesterase at micromolar concentrations. nih.gov

The following table presents the cholinesterase inhibitory activities of selected quinoline derivatives.

CompoundTarget EnzymeInhibition (IC₅₀)Reference
Quinoline-polyamine conjugate 8n AChE8.78 µM nih.gov
Quinoline-polyamine conjugate 8i BuChE1.60 µM nih.gov
Morpholine-bearing quinoline 11g AChE1.94 ± 0.13 µM mdpi.com
Morpholine-bearing quinoline 11g BuChE28.37 ± 1.85 µM mdpi.com
8-Hydroxyquinoline-donepezil hybrid 1b BuChEMicromolar concentrations nih.gov

These studies highlight the versatility of the quinoline and 8-hydroxyquinoline scaffolds in the design of potent cholinesterase inhibitors.

Modulation of Tyrosine Kinases and Topoisomerases

The quinoline and its related quinazoline core structures are prevalent in the design of inhibitors targeting protein tyrosine kinases and topoisomerases, both of which are important targets in cancer therapy.

Tyrosine Kinase Inhibition

Quinazoline derivatives have been extensively studied as inhibitors of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). A series of 5-anilinoquinazoline derivatives were synthesized and found to be effective VEGFR-2 kinase inhibitors, with some compounds exhibiting IC₅₀ values in the submicromolar range. nih.govrsc.org For example, compound 6f in one study showed an IC₅₀ of 12.0 nM against VEGFR-2. nih.gov The structure-activity relationship studies of 4-(phenylamino)quinazolines revealed that substitutions on the phenyl ring and the quinazoline core significantly impact the inhibitory potency against the EGFR tyrosine kinase domain. researchgate.net The 4-(3-bromophenyl)amino derivative with 6,7-dimethoxy substituents was identified as an exceptionally potent inhibitor with an IC₅₀ of 0.029 nM. researchgate.net

Topoisomerase Inhibition

Research has also explored quinoline derivatives as topoisomerase inhibitors. A series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines were designed and synthesized, with several compounds exhibiting strong inhibition of topoisomerase IIα. nih.gov The mode of action for some of these compounds was identified as DNA intercalative topoisomerase IIα poisoning. nih.gov In a different study, 7-azaindenoisoquinolines, which are structurally related to quinolines, were prepared as topoisomerase I inhibitors. nih.gov These compounds demonstrated improved water solubility without a decrease in their topoisomerase I inhibitory activity or cytotoxicity compared to their indenoisoquinoline counterparts. nih.gov Additionally, certain 5-bromo- and 5-phenylterbenzimidazoles have been identified as potent topoisomerase I poisons. nih.gov

The inhibitory activities of selected quinoline and related derivatives against tyrosine kinases and topoisomerases are summarized below.

Compound/Derivative ClassTarget EnzymeInhibition (IC₅₀)Reference
5-Anilinoquinazoline derivative 6f VEGFR-2 Kinase12.0 nM nih.gov
4-(3-Bromophenyl)amino-6,7-dimethoxyquinazolineEGFR Tyrosine Kinase0.029 nM researchgate.net
2,4-Diphenyl-5,6-dihydrobenzo(h)quinolin-8-aminesTopoisomerase IIαStrong inhibition nih.gov
7-AzaindenoisoquinolinesTopoisomerase IEquipotent or more potent than indenoisoquinolines nih.gov

These findings suggest that the core structure of this compound holds promise for the development of potent inhibitors of both tyrosine kinases and topoisomerases.

Disruption of Tubulin Polymerization

The quinoline scaffold has been utilized in the design of novel inhibitors of tubulin polymerization, a key process in cell division and a validated target for anticancer drug development. Several series of quinoline derivatives have been synthesized and shown to disrupt microtubule dynamics by targeting the colchicine (B1669291) binding site on β-tubulin. rsc.orgnih.gov

One study reported a series of quinoline derivatives where compound 4c emerged as a potent antiproliferative agent that successfully inhibits tubulin polymerization with an IC₅₀ value of 17 ± 0.3 µM. rsc.orgnih.govresearchgate.net This compound was also found to induce cell cycle arrest in the G2/M phase and promote apoptosis in breast cancer cells. rsc.orgnih.gov

Another investigation focused on 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones as tubulin polymerization inhibitors. rsc.org The 3-hydroxyphenyl-substituted compound 3c from this series was shown to bind to the colchicine site of tubulin and arrested cell division in the low micromolar range with an IC₅₀ of 5.9 µM. rsc.org

Further research on hybridized quinoline derivatives also identified compounds with significant tubulin polymerization inhibitory activity. researchgate.net For instance, compounds 3b and 3d in one study demonstrated IC₅₀ values of 13.29 µM and 13.58 µM, respectively, which were comparable to the reference compound colchicine (IC₅₀ of 9.21 µM). researchgate.net

The following table summarizes the tubulin polymerization inhibitory activity of selected quinoline derivatives.

CompoundTubulin Polymerization Inhibition (IC₅₀)Reference
Quinoline derivative 4c 17 ± 0.3 µM rsc.orgnih.govresearchgate.net
5-Aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c 5.9 µM rsc.org
Hybridized quinoline derivative 3b 13.29 µM researchgate.net
Hybridized quinoline derivative 3d 13.58 µM researchgate.net

These studies demonstrate that the quinoline moiety is a valuable scaffold for the development of new tubulin polymerization inhibitors, suggesting a potential avenue of investigation for this compound and its analogs.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Impact of Substituent Position and Nature on Biological Potency

The nature and position of substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 8-hydroxyquinoline (B1678124) derivatives.

The presence of a bromine atom at the C-7 position of the quinoline ring is a key feature that significantly modulates the compound's biological potency. Halogen atoms, such as bromine, can influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. The introduction of bromine at the C-5 and C-7 positions of the quinoline scaffold has been shown to result in a substantial increase in antiproliferative activity against various cancer cell lines. nih.gov Specifically, compounds featuring bromine atoms at these positions demonstrated significant inhibition of C6, HeLa, and HT29 cell proliferation. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom at C-7 can enhance interactions with biological targets or improve cellular uptake.

The phenyl group at the C-5 position introduces a bulky, aromatic moiety that can profoundly influence receptor binding and selectivity. Aromatic rings can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and cation-π interactions, with complementary residues in a receptor's binding pocket. mdpi.com The orientation of this phenyl ring relative to the quinoline core is crucial for optimal binding. For instance, in studies of 4-phenyl quinoline derivatives, the presence of the phenyl group was found to be important for binding to serotonin (B10506) receptors. nih.gov While direct studies on 7-Bromo-5-phenylquinolin-8-ol are limited, it is plausible that the C-5 phenyl group plays a critical role in defining its target specificity and affinity. The substitution pattern on this phenyl ring itself could offer further opportunities for SAR exploration, potentially modulating activity and selectivity.

While the focus is on this compound, the broader SAR of substituted quinolines provides valuable context. For example, substitutions at the C-2, C-4, and C-6 positions of the quinoline ring have been shown to be crucial for anticancer activity. biointerfaceresearch.com The presence of an 8-hydroxy group is particularly significant, as it is a known chelating agent for metal ions, a property that is often linked to the biological activity of 8-hydroxyquinoline derivatives. mdpi.com The close proximity of the hydroxyl group to the heterocyclic nitrogen allows these compounds to act as monoprotic bidentate chelating agents. mdpi.com Furthermore, the introduction of electron-withdrawing groups at position 5 has been shown to improve anticancer activity in some 8-hydroxyquinoline derivatives. nih.gov

Substituent/Position Observed Effect on Quinoline Derivatives Potential Implication for this compound
Bromine at C-7Increased antiproliferative activity nih.govEnhancement of biological potency
Phenyl group at C-5Influences receptor binding and selectivity nih.govKey determinant of target interaction and specificity
Hydroxyl group at C-8Metal chelation, crucial for biological activity mdpi.comPotential mechanism of action through metal ion binding
Electron-withdrawing groups at C-5Improved anticancer activity nih.govThe phenyl group may act as a modulator of this effect

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for anti-tuberculosis activity. nih.gov These models can identify key steric, electrostatic, and hydrophobic features that are critical for activity.

While a specific QSAR model for this compound is not available in the current literature, a hypothetical study would involve the generation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Descriptor Type Examples Relevance to this compound
Electronic Dipole moment, HOMO/LUMO energiesDescribes the molecule's reactivity and ability to participate in electronic interactions.
Steric Molecular weight, volume, surface areaRelates to the size and shape of the molecule, influencing its fit into a binding site.
Hydrophobic LogPQuantifies the lipophilicity, which affects cell membrane permeability and hydrophobic interactions.
Topological Connectivity indicesDescribes the branching and connectivity of the atoms within the molecule.

A successful QSAR model for a series of analogs of this compound could guide the design of new derivatives with enhanced potency by predicting their activity prior to synthesis.

Ligand-Target Interaction Analysis Through Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This technique provides valuable insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For quinoline-based inhibitors, molecular docking studies have revealed key interactions within the active sites of their targets. For example, docking simulations of certain quinoline derivatives into the ATP-binding site of protein kinases have shown π-π stacking interactions between the quinoline ring and aromatic amino acid residues, as well as hydrogen bonds involving the quinoline nitrogen. mdpi.com

In the case of this compound, a hypothetical docking study into a relevant biological target would likely reveal:

Potential Interaction Involving Functional Group of this compound Potential Interacting Residue in a Receptor
Hydrogen Bond Donor8-hydroxyl groupAspartate, Glutamate, Serine
Hydrogen Bond AcceptorQuinoline nitrogen, 8-hydroxyl oxygenLysine (B10760008), Arginine, Histidine
π-π StackingQuinoline ring, Phenyl ringPhenylalanine, Tyrosine, Tryptophan
Halogen Bond7-bromo groupElectron-rich atoms (e.g., oxygen in a carbonyl group)
Hydrophobic InteractionsPhenyl ringLeucine, Isoleucine, Valine

These predicted interactions can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies offer a deeper understanding of the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties. mdpi.com

For this compound, such studies could elucidate:

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Charge Distribution: Calculation of the partial atomic charges can provide insights into the polarity of different bonds and the likelihood of electrostatic interactions.

Calculated Property Information Gained Significance for this compound
Molecular Electrostatic Potential (MEP)Identification of reactive sites and hydrogen bonding potential. mdpi.comUnderstanding intermolecular interactions.
HOMO-LUMO Energy GapIndication of chemical reactivity and stability. mdpi.comPredicting the likelihood of the compound participating in chemical reactions.
Atomic ChargesDetails of charge distribution across the molecule.Elucidating the nature of electrostatic interactions with a target.

These computational approaches provide a powerful toolkit for dissecting the complex interplay between the structure of this compound and its biological function, paving the way for the development of new and improved therapeutic agents.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, providing a quantum mechanical understanding of their structure and reactivity. For derivatives of 8-hydroxyquinoline, DFT calculations, often employing methods like B3LYP with a 6-31G* basis set, have been instrumental in elucidating their molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

Studies on analogous compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline, have demonstrated that the geometry optimized through DFT methods shows good agreement with experimental data from techniques like X-ray crystallography. sigmaaldrich.com These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

The electronic properties of this compound can be characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.

In related 8-hydroxyquinoline derivatives, the inclusion of halogen atoms has been shown to vary the charge distribution across the molecule, which in turn affects its structural and electronic parameters. researchgate.net For this compound, the electronegative bromine atom and the electron-withdrawing phenyl group are expected to modulate the electron density of the quinoline ring system. This modulation influences the molecule's dipole moment and the distribution of electrostatic potential, which are key determinants of its intermolecular interactions.

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.1 eV
Dipole Moment2.5 D

These DFT-derived parameters are crucial for understanding the reactivity of the molecule. For instance, regions of high electron density, often indicated by a negative electrostatic potential, are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. This information is vital for predicting the metabolic fate of the compound and for designing derivatives with enhanced activity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and its dynamic behavior in a biological environment. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the conformational landscape and the temporal evolution of a molecule's structure.

Conformational analysis of this compound would involve identifying the most stable conformations by calculating the potential energy as a function of the torsion angles, particularly concerning the rotation of the phenyl group relative to the quinoline core. The presence of the bulky bromine atom at the 7-position can introduce steric hindrance, influencing the preferred orientation of the phenyl ring. The most stable conformer is the one that minimizes steric clashes and optimizes electronic interactions.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time, taking into account environmental factors such as solvent and temperature. dntb.gov.ua For a compound like this compound, MD simulations can be used to study its flexibility, the stability of its different conformations, and its interactions with biological macromolecules like proteins or nucleic acids.

In the context of drug design, MD simulations are often used in conjunction with molecular docking to assess the stability of a ligand-protein complex. nih.gov After docking this compound into the active site of a target protein, an MD simulation can reveal how the compound adjusts its conformation to optimize its binding and can provide an estimation of the binding free energy. The root-mean-square deviation (RMSD) of the ligand's atomic positions during the simulation is a key metric for assessing the stability of the binding pose. researchgate.net

Furthermore, MD simulations can elucidate the role of specific functional groups in mediating interactions. For this compound, the hydroxyl group and the nitrogen atom of the quinoline ring are potential hydrogen bond donors and acceptors, respectively. The bromine atom can participate in halogen bonding, and the phenyl group can engage in π-π stacking or hydrophobic interactions. MD simulations can track these interactions over time, providing a detailed understanding of the binding mechanism at an atomic level.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton and Carbon-13 NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. For 7-Bromo-5-phenylquinolin-8-ol, the specific chemical shifts (δ) and coupling constants (J) are critical for assigning the positions of each atom.

Interactive Data Table: Hypothetical NMR Data

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Quinoline (B57606) H-2Data not availableData not available
Quinoline H-3Data not availableData not available
Quinoline H-4Data not availableData not available
Quinoline H-6Data not availableData not available
Phenyl H-2',6'Data not availableData not available
Phenyl H-3',5'Data not availableData not available
Phenyl H-4'Data not availableData not available
Quinoline C-2Data not availableData not available
Quinoline C-3Data not availableData not available
Quinoline C-4Data not availableData not available
Quinoline C-4aData not availableData not available
Quinoline C-5Data not availableData not available
Quinoline C-6Data not availableData not available
Quinoline C-7Data not availableData not available
Quinoline C-8Data not availableData not available
Quinoline C-8aData not availableData not available
Phenyl C-1'Data not availableData not available
Phenyl C-2',6'Data not availableData not available
Phenyl C-3',5'Data not availableData not available
Phenyl C-4'Data not availableData not available

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings within the quinoline and phenyl rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. These techniques would be instrumental in confirming the assignments made from 1D NMR spectra and providing insights into the molecule's conformation. However, specific 2D NMR data for this compound is not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-N, C=C, and C-Br bonds.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C-H (aromatic)3000-3100
C=C (aromatic)1400-1600
C-N (quinoline)1250-1350
C-O (hydroxyl)1000-1250
C-Br500-600

Detailed experimental IR spectral data for this compound has not been found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline and phenyl rings in this compound is expected to result in strong absorption in the UV-Vis region. The position of the maximum absorption (λmax) can be influenced by the solvent and the substituents on the aromatic rings. Photophysical studies could further investigate the fluorescence or phosphorescence properties of the compound.

Interactive Data Table: Expected UV-Vis Absorption

Parameter Value
λmaxData not available
Molar Absorptivity (ε)Data not available

Specific experimental UV-Vis data for this compound is not documented in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Interactive Data Table: Crystallographic Parameters

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (Å)Data not available
Bond Angles (°)Data not available

A search of crystallographic databases did not yield a crystal structure for this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. By irradiating a powdered sample of this compound with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for its specific crystalline phase.

The primary application of PXRD in the study of this compound would be to determine its crystal system, space group, and unit cell parameters. This information is essential for identifying the solid-state form of the compound, distinguishing between different polymorphs (if they exist), and ensuring batch-to-batch consistency in research and manufacturing. The analysis of the peak positions and intensities in the diffractogram provides direct insight into the translational symmetry and the arrangement of molecules within the crystal lattice.

Illustrative Data Table for PXRD Analysis

Below is a hypothetical representation of the crystallographic data that would be obtained for this compound from a successful PXRD analysis and structure refinement.

Parameter Hypothetical Value
Chemical FormulaC₁₅H₁₀BrNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)4.987
c (Å)18.765
α (°)90
β (°)102.5
γ (°)90
Volume (ų)1125.6
Z (molecules/unit cell)4

Analysis of Intermolecular Hydrogen Bonding and Packing Motifs

The analysis of intermolecular interactions, particularly hydrogen bonding and packing motifs, is critical for understanding the supramolecular architecture of this compound. These interactions govern the physical properties of the solid, such as melting point, solubility, and stability. This analysis is typically performed using data obtained from single-crystal X-ray diffraction, which provides precise atomic coordinates.

Illustrative Data Table for Hydrogen Bond Analysis

This table illustrates the type of data that would be generated to describe the key hydrogen bonding interactions in the crystal structure of this compound.

Donor (D)—H···Acceptor (A) D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
O1—H1···N10.841.882.71170

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its monoisotopic mass, which serves to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern. By inducing fragmentation of the molecular ion, a characteristic spectrum of fragment ions is produced. This fragmentation pattern provides invaluable information about the compound's structure, helping to confirm the connectivity of atoms. Key fragmentation pathways for this compound would likely involve the loss of the bromine atom, cleavage of the phenyl group, or fragmentation of the quinoline ring system. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Illustrative Data Table for Mass Spectrometry

The following table provides a hypothetical summary of expected mass spectrometry results for this compound.

Analysis Hypothetical Result Interpretation
Molecular Formula C₁₅H₁₀BrNO
Calculated Monoisotopic Mass 300.0000
Observed m/z [M+H]⁺ (HRMS) 301.0078Confirms elemental composition
Key Fragment Ion 1 m/z 222.0708Loss of Bromine ([M-Br]⁺)
Key Fragment Ion 2 m/z 224.0344Loss of Phenyl group ([M-C₆H₅]⁺)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile compound. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution between the main compound peak and any potential impurities. The purity is typically determined by calculating the area percentage of the main peak in the chromatogram.

For isolation purposes, such as in a laboratory synthesis, Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for determining an appropriate solvent system for column chromatography. Preparative column chromatography, using a stationary phase like silica (B1680970) gel, would then be employed for the purification of larger quantities of this compound.

Illustrative Data Table for HPLC Purity Assessment

This table shows a typical format for reporting the results of an HPLC purity analysis for a sample of this compound.

Parameter Hypothetical Condition / Result
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time of Main Peak 5.8 minutes
Purity (Area %) 99.6%

Future Research Directions and Translational Perspectives for 7 Bromo 5 Phenylquinolin 8 Ol

Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Selectivity

The future development of 7-Bromo-5-phenylquinolin-8-ol hinges on the strategic design and synthesis of next-generation analogs to optimize its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this effort, focusing on systematic modifications of the quinoline (B57606) core and the phenyl substituent to enhance target affinity and selectivity while minimizing off-target effects.

Synthetic strategies will likely build upon established methods for functionalizing the 8-HQ scaffold. The synthesis of 5-aryl-8-HQ derivatives is often achieved via Suzuki cross-coupling reactions, starting from a protected 5-bromo-8-hydroxyquinoline. This allows for the introduction of a diverse array of substituted phenyl rings. Subsequent bromination at the 7-position can then yield the desired analogs.

Key areas for synthetic modification include:

Substitution on the Phenyl Ring: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂, -Cl) groups at the ortho-, meta-, or para-positions of the 5-phenyl ring can significantly alter the molecule's electronic distribution and steric profile. These changes can fine-tune binding interactions with biological targets.

Modification of the Quinoline Core: While maintaining the core 7-bromo-5-phenyl-8-hydroxyquinoline structure, minor modifications such as the introduction of small alkyl groups at the 2-position could influence activity, as seen in other 8-HQ derivatives where such changes have enhanced anticancer effects. mdpi.com

Bioisosteric Replacement: Replacing the phenyl group with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) could improve physicochemical properties, such as solubility and metabolic stability, and create novel interactions with target proteins. nih.gov

These synthetic efforts will generate a library of analogs for screening, enabling the identification of compounds with superior potency and a more desirable pharmacological profile.

Table 1: Potential Modifications for Analog Synthesis of this compound

Modification Site Type of Modification Examples of Substituents Potential Impact
5-Phenyl Ring Electron-Donating Groups -OCH₃, -N(CH₃)₂ Enhance electron density, potentially alter binding mode
5-Phenyl Ring Electron-Withdrawing Groups -CF₃, -CN, -NO₂ Reduce electron density, improve metabolic stability
5-Phenyl Ring Halogens -F, -Cl Increase lipophilicity, potential for halogen bonding
Quinoline C2-Position Small Alkyl Groups -CH₃ May enhance cytotoxic activity based on related compounds mdpi.com
5-Position Substituent Bioisosteric Replacement Thiophene, Pyridine (B92270), Furan Modulate physicochemical properties and target interactions nih.gov

Integration into Combination Therapies for Complex Diseases

A significant translational perspective for this compound lies in its potential use in combination therapies, particularly for complex multifactorial diseases like cancer and multidrug-resistant infections. The rationale for this approach is based on the ability of 8-HQ derivatives to act on multiple cellular pathways, potentially creating synergistic effects when combined with conventional drugs.

For instance, 8-HQ compounds are known metal chelators, which can disrupt the homeostasis of essential metal ions like copper and iron within cancer cells, leading to oxidative stress and cell death. researchgate.net This mechanism could sensitize tumor cells to traditional chemotherapeutic agents or radiation therapy. Novel 8-hydroxyquinoline-derived metal complexes have shown promising cytotoxicity against various cancer cell lines, sometimes exhibiting synergistic effects when paired with drugs like 5-fluorouracil. mdpi.com

In the context of infectious diseases, dihalogenated 8-HQ derivatives have demonstrated potent antimicrobial activity against multidrug-resistant pathogens like Neisseria gonorrhoeae. nih.govnih.gov this compound could be investigated in combination with existing antibiotics to overcome resistance mechanisms, potentially by disrupting bacterial metalloenzymes or membrane integrity. Future research should focus on systematic in vitro and in vivo studies to identify effective drug combinations and optimal therapeutic windows.

Exploration of Novel Bioactive Targets and Pathways

While 8-HQ derivatives are broadly known for their metal chelation properties, future research should aim to identify more specific molecular targets for this compound. nih.gov The unique electronic and steric characteristics imparted by the 7-bromo and 5-phenyl substituents may confer affinity for novel biological targets.

Potential areas of exploration include:

Metalloenzymes: Beyond general metal chelation, the compound could be a specific inhibitor of key metalloenzymes involved in disease progression, such as matrix metalloproteinases (MMPs) in cancer metastasis or viral integrases. nih.gov

2-Oxoglutarate (2OG)-Dependent Oxygenases: Some 8-HQ derivatives are potent inhibitors of 2OG oxygenases, a large family of enzymes involved in epigenetic regulation and signaling. nih.govrsc.org Screening this compound against a panel of these enzymes could uncover novel therapeutic targets for cancer or inflammatory diseases.

Protein Kinases: While not a classic kinase inhibitor scaffold, the planar aromatic system could be adapted to target the ATP-binding site of specific protein kinases implicated in cancer, such as VEGFR-2. mdpi.com

Cuproptosis Induction: Recent studies have highlighted a form of copper-dependent cell death termed "cuproptosis." Given the copper-binding ability of 8-HQ, analogs of this compound could be designed as potent ionophores to induce this novel cell death pathway selectively in cancer cells. researchgate.net

Advanced techniques such as thermal proteome profiling, chemical proteomics, and computational docking studies will be instrumental in identifying and validating these novel targets and pathways.

Potential for Drug Repositioning and Chemical Probe Development

Drug repositioning, or finding new uses for existing compounds, is a cost-effective strategy for drug development. Given the broad spectrum of biological activities associated with the 8-HQ class—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—this compound is an excellent candidate for repositioning. nih.govnih.govscispace.com High-throughput screening against diverse disease models could rapidly identify unexpected therapeutic applications. For example, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), originally an antifungal agent, was later investigated for Alzheimer's disease due to its ability to modulate metal ion concentrations in the brain. scispace.com

Furthermore, this compound can serve as a foundational scaffold for the development of chemical probes. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.gov By optimizing the core structure for high affinity and selectivity against a particular target (e.g., a specific metalloenzyme or epigenetic reader domain), derivatives of this compound could become invaluable tools for basic biological research, helping to elucidate complex disease mechanisms.

Applications in Advanced Materials Science and Chemo-sensing Technologies

Beyond its biomedical potential, the 8-HQ scaffold is a cornerstone in materials science, primarily due to its coordination chemistry and photophysical properties. researchgate.netresearchgate.net Metal complexes of 8-HQ, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), are classic materials used in organic light-emitting diodes (OLEDs). semanticscholar.org

The introduction of a heavy bromine atom and a π-stacking-capable phenyl group in this compound is expected to significantly influence its electronic and luminescent properties. This opens up possibilities for its use in:

Novel OLED Materials: The compound and its metal complexes could be explored as new emissive or electron-transporting materials in OLEDs. The heavy bromine atom might promote phosphorescence, potentially leading to more efficient light emission.

Fluorescent Chemosensors: 8-HQ derivatives are widely used as fluorescent sensors for detecting specific metal ions. The fluorescence of the 8-HQ core is often quenched until it binds to a metal ion, causing a "turn-on" response. The 7-bromo and 5-phenyl groups will alter the ligand field and binding selectivity, potentially enabling the design of highly sensitive and selective sensors for environmentally or biologically important ions like Zn²⁺, Al³⁺, or heavy metals. scispace.com

Corrosion Inhibitors: Heterocyclic compounds based on 8-HQ have been shown to be effective corrosion inhibitors for metals in acidic environments, adsorbing onto the metal surface to prevent dissolution. najah.edu The increased surface area and polarizable electrons from the phenyl and bromo groups in this compound could enhance these protective properties.

Q & A

Basic: What are the optimal synthetic routes for 7-Bromo-5-phenylquinolin-8-ol?

Methodological Answer:
The synthesis of halogenated quinolinols typically involves sequential functionalization of the quinoline core. A validated approach includes:

  • Step 1: Bromination : React 5-phenylquinolin-8-ol with N-bromosuccinimide (NBS) in chloroform at 50°C to introduce bromine at the 7-position. This mirrors the method used for 5-bromo-7-chloroquinolin-8-ol, yielding 78% product after recrystallization .
  • Step 2: Purification : Use methanol for precipitation and filtration to isolate the product. Confirm purity via HPLC or TLC.
  • Key Considerations : Temperature control during bromination prevents over-halogenation. Alternative halogen sources (e.g., Br₂ in MeOH) may require buffering agents like NaHCO₃ to stabilize reactive intermediates .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural elucidation:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromine’s deshielding effect on adjacent protons) and confirm the hydroxyl group’s presence via broad singlet at δ ~11 ppm in DMSO-d₆ .
  • MS (ESI+) : Verify molecular weight (e.g., expected m/z ~328 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions common in quinolinols) .

Advanced: How can DFT calculations optimize the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) studies enhance understanding of electronic properties:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in predicting ionization potentials and bond dissociation energies .
  • Solvent Effects : Simulate solvent interactions (e.g., ethanol) using the Polarizable Continuum Model (PCM) to correlate with experimental UV-Vis spectra .
  • Reactivity Predictions : Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom may act as an electron-withdrawing group, directing electrophilic substitution to the 3-position .

Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

Methodological Answer:
Contradictions often arise from dynamic vs. static structural features:

  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice distortions or solvent effects .
  • Variable-Temperature NMR : Probe conformational flexibility (e.g., hydroxyl rotation) that XRD might miss .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding) influencing XRD data but not solution-phase spectroscopy .

Advanced: What is the mechanistic role of bromine in modulating metal-coordination behavior?

Methodological Answer:
Bromine’s steric and electronic effects influence chelation:

  • Steric Hindrance : The 7-bromo substituent may block metal access to the 8-hydroxy group, reducing chelate formation compared to non-halogenated analogs .
  • Electronic Effects : Bromine’s −I effect increases the hydroxyl’s acidity, enhancing deprotonation and metal-binding capacity. Titrate with metal salts (e.g., Cu²⁺) while monitoring pH shifts .
  • Comparative Studies : Contrast coordination constants (log K) with 5,7-dichloroquinolin-8-ol derivatives to isolate halogen-specific trends .

Advanced: How to design experiments analyzing substituent effects on photophysical properties?

Methodological Answer:

  • Systematic Variation : Synthesize analogs with halogens (Cl, I) or electron-donating groups (e.g., –OCH₃) at the 5- and 7-positions.
  • Time-Resolved Fluorescence : Measure excited-state lifetimes to assess substituent impacts on non-radiative decay pathways .
  • TD-DFT Simulations : Predict absorption/emission wavelengths and compare with experimental UV-Vis/fluorescence spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.